5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a chlorophenyl group, and an ethylthiazolotriazol ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolotriazol Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazol core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group is attached via a reductive amination reaction, where the piperazine ring is reacted with a benzyl halide in the presence of a reducing agent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the thiazolotriazol core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the chlorophenyl group or other reducible functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiazolotriazol core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and medicinal chemistry research.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of diseases or conditions that involve those targets.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties may provide advantages in specific applications.
Mechanism of Action
The mechanism of action of 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-4-ol
- 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-thiol
Uniqueness
The uniqueness of 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that may not be present in similar compounds. For example, the presence of the ethyl group at the 2-position of the thiazolotriazol ring may enhance its binding affinity to certain targets or alter its reactivity in chemical reactions.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(2-chlorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-10-6-7-11-19(18)25)29-14-12-28(13-15-29)16-17-8-4-3-5-9-17/h3-11,21,31H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECRRTYIHTZJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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